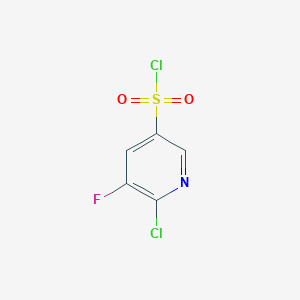
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Descripción general
Descripción
“2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical compound with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Another method involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of this compound is confirmed by various analytical methods such as FTIR, 1H and 13C NMR spectroscopy, and MS . The bond lengths and bond angles obtained by the crystallographic analysis of the compound well match the DFT optimized structure calculation results, and are within the normal range .Chemical Reactions Analysis
This compound can undergo several chemical reactions. For instance, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .Physical And Chemical Properties Analysis
This compound is an oily substance at room temperature . Its refractive index is 1.396 (lit.) and it has a boiling point of 42-43 °C/50 mmHg (lit.) . The density of this compound is 0.882 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Structure Analysis
- Boric Acid Ester Intermediates : Compounds including 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid derivatives have been synthesized as boric acid ester intermediates with benzene rings. They are obtained through a three-step substitution reaction and their structures are confirmed by various spectroscopy methods and mass spectrometry. These compounds are significant in the context of molecular structure optimization and physicochemical properties investigation (Huang et al., 2021).
Crystal Structure and Vibrational Properties
- Molecular and Crystal Structure Studies : Studies involving the synthesis of compounds containing the 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety have been conducted to explore their crystal structure and vibrational properties. These investigations include Density Functional Theory (DFT) calculations, comparing the molecular structures with X-ray diffraction values, which are crucial for understanding the molecular dynamics and properties of these compounds (Wu et al., 2021).
Development of Fluorescent Prochelators
- Fluorescent Prochelators for Metal Ion Detection : Research has been conducted on boronic ester-based fluorescent prochelators that demonstrate a fluorescence response to various transition metal ions. These prochelators are significant for detecting and analyzing metal ions in various environments, providing insights into metal ion distribution and interaction in different contexts (Hyman & Franz, 2012).
Chemical Modification for Stability and Protection
- Chemical Modification for Enhanced Stability : Investigations into modifying aroylhydrazone prochelators, which include the 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group, have been carried out to improve hydrolytic stability and enhance cytoprotection against oxidative stress. This research is pivotal in developing more stable and effective chemical compounds for various biomedical applications (Wang & Franz, 2018).
Boronate-Based Fluorescence Probes
- Detection of Hydrogen Peroxide : Boronate ester fluorescence probes incorporating the 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group have been synthesized for detecting hydrogen peroxide (H2O2). These probes are essential for identifying H2O2 in various settings, contributing significantly to the understanding of oxidative processes and potential explosive detection (Lampard et al., 2018).
Hydrolysis and Formation Studies
- Investigation of Hydrolysis Products : Studies on the hydrolysis of compounds containing the 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group have revealed insights into the formation of different hydrolysis products. This research is crucial for understanding the chemical behavior and stability of such compounds under various conditions (Son et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with benzylic C-H bonds in its target molecules.
Mode of Action
It’s known that similar compounds can participate in borylation reactions . In these reactions, the compound interacts with its targets (such as benzylic C-H bonds) and introduces a boron atom into the target molecule. This can result in significant changes to the target molecule’s chemical properties.
Propiedades
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-8-6-5-7-9(10)11(15)16/h5-8H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMYAYYFODFKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




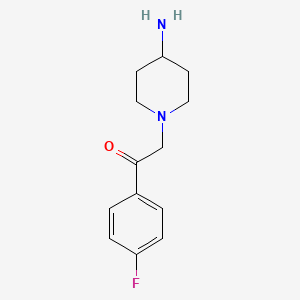
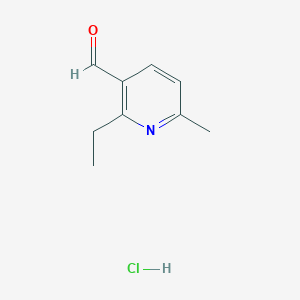
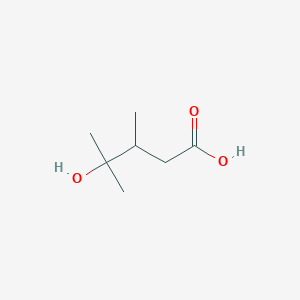
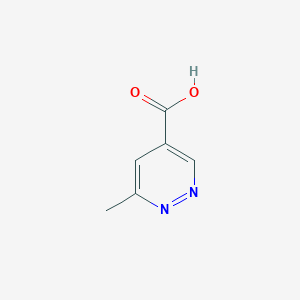
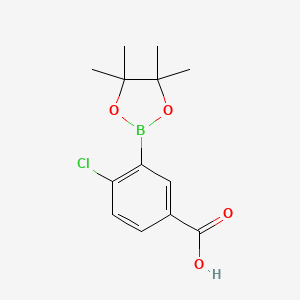
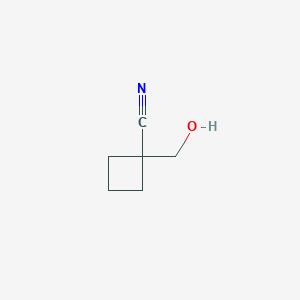
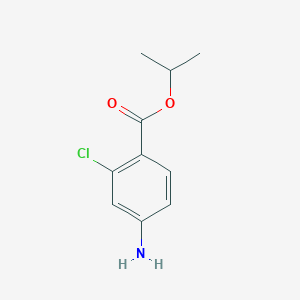
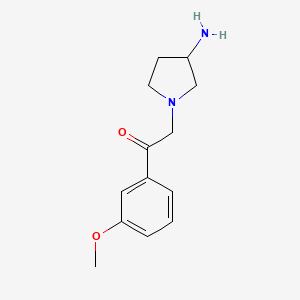


![4-[(Cyclopropylmethyl)amino]-2-pyrimidinol](/img/structure/B1465901.png)

